molecular formula C6H5BrO2 B146026 Bromohydroquinone CAS No. 583-69-7

Bromohydroquinone

Cat. No. B146026
CAS RN: 583-69-7
M. Wt: 189.01 g/mol
InChI Key: REFDOIWRJDGBHY-UHFFFAOYSA-N
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Description

Bromohydroquinone (BHQ) is a chemical compound used in a variety of industrial and scientific applications. It is a white crystalline solid with a molecular formula of C6H4Br2O2. BHQ is a halogenated hydroquinone, which is an aromatic organic compound. BHQ is used as an intermediate in the synthesis of various organic compounds, as well as in the production of dyes, pharmaceuticals, and other industrial products. It is also used as a catalyst in organic synthesis, and as a reagent for detecting and quantifying a wide range of compounds.

Scientific Research Applications

Marine Algal Metabolites

Bromohydroquinone derivatives have been identified as significant metabolites in marine algae. For instance, the green marine alga Cymopolia barbata was found to contain new prenylated bromohydroquinones, which were isolated and identified through spectral methods. These compounds are considered crucial for understanding the chemical ecology and biological functions of marine organisms (Dorta et al., 2002).

Spectroscopic and Electronic Structure Characterization

This compound species play a significant role in spectroscopic studies, particularly through their hydrogen bonding properties. Studies involving 2-Bromohydroquinone have revealed intricate intra- and inter-molecular hydrogen bonding, characterized through Mid IR and Near IR absorption spectra. These properties make this compound a valuable compound in the study of molecular interactions and electronic structure characterization (Malaganvi et al., 2019).

Supercapacitor Applications

This compound derivatives have been investigated for their electrochemical behavior in supercapacitors. Specifically, bromine derivatives of dihydroxybenzenes, including bromohydroquinones, have shown a significant increase in capacitance value when used as an additive in alkaline solutions for supercapacitors. This application showcases the potential of this compound in enhancing energy storage technologies (Frąckowiak et al., 2014).

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. For example, the stereocontrolled dehydrobromination of 1,2-dibromoethyl carboxylates to produce (Z)-2-bromovinyl carboxylates involves this compound derivatives. This process highlights the importance of this compound in constructing complex organic molecules often present in natural products (He & Deng, 2002).

Safety and Hazards

Bromohydroquinone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Bromohydroquinone (also known as 2-bromobenzene-1,4-diol) is a metabolite of bromobenzene and a model toxic hydroquinone . It primarily targets the kidneys , specifically the renal proximal tubules . The primary goal of studies involving this compound is to determine whether it produces toxicity in rabbit renal proximal tubules by inhibiting mitochondrial function .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular environment. It is suggested that this compound induces a specific sequence of cellular events . Initially, there is a marked decrease in Glutathione (GSH), followed by a decrease in oxygen consumption . Finally, cell death occurs . The decrease in oxygen consumption raises the possibility that this compound might induce toxicity by altering mitochondrial function .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of bromobenzene, which has been examined in isolated hepatocytes and liver microsomes from phenobarbital-induced rats . The metabolite profile produced upon incubation of isolated rat hepatocytes with bromobenzene differed with the hepatocyte concentration .

Pharmacokinetics (ADME Properties)

It is known that this compound is a metabolite of bromobenzene , suggesting that it is formed in the body during the metabolism of bromobenzene.

Result of Action

The result of this compound’s action is primarily toxic effects on the kidneys, specifically the renal proximal tubules . This toxicity is manifested as a decrease in Glutathione (GSH), a decrease in oxygen consumption, and ultimately, cell death .

Action Environment

The action environment of this compound is the cellular environment within the kidneys, specifically the renal proximal tubules Factors such as the concentration of hepatocytes can affect the metabolite profile produced during the metabolism of bromobenzene .

properties

IUPAC Name

2-bromobenzene-1,4-diol
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InChI

InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
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InChI Key

REFDOIWRJDGBHY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1O)Br)O
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Molecular Formula

C6H5BrO2
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DSSTOX Substance ID

DTXSID6060397
Record name 1,4-Benzenediol, 2-bromo-
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Molecular Weight

189.01 g/mol
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Physical Description

Brown solid; [Acros Organics MSDS]
Record name 2-Bromohydroquinone
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CAS RN

583-69-7
Record name 2-Bromo-1,4-benzenediol
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Record name Bromohydroquinone
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Record name 1,4-Benzenediol, 2-bromo-
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Record name Bromohydroquinone
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Record name BROMOHYDROQUINONE
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Synthesis routes and methods

Procedure details

To a solution of hydroquinone Q-1 (10 g, 90.90 mmol) in MTBE (methyl tert-butyl ether) (100 mL) at −5° C. was added bromine (17.4 g, 90.90 mmol). The reaction mixture was stirred at 0° C. for 30 min. Solvent was removed in vacuo and the crude product was purified by column chromatography (SiO2, 2% MeOH—CHCl3) to afford compound Q-2 (13 g, 75%) as a solid. TLC Rf=0.6 (CHCl3-MeOH, 9:1); 1H NMR (CDCl3) δ 6.94 (app d, 1H), 6.88 (d, J=8.7 Hz, 1H), 6.72 (dd, J=8.7, 2.8 Hz, 1H), 5.19 (s, 2H) (Synlett 2000, 11, 1561-1564).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bromohydroquinone cause nephrotoxicity?

A1: this compound (BHQ) is metabolized in the liver to reactive metabolites, including glutathione conjugates. These conjugates are transported to the kidneys, where they are further metabolized by gamma-glutamyl transpeptidase (GGT) to toxic thiol metabolites. These metabolites can then cause renal proximal tubular necrosis by covalently binding to proteins, depleting glutathione levels, and disrupting mitochondrial function. [, , , , , ]

Q2: What is the role of glutathione in BHQ toxicity?

A2: Glutathione plays a dual role in BHQ toxicity. While it can initially detoxify BHQ by forming conjugates, these conjugates are ultimately converted into nephrotoxic metabolites within the kidney. Furthermore, BHQ exposure depletes glutathione levels in renal cells, leaving them more vulnerable to oxidative stress and damage. [, , , , ]

Q3: Does extracellular pH affect BHQ toxicity?

A3: Yes, research shows that acidic extracellular pH can ameliorate BHQ toxicity. This effect is attributed to altered BHQ biotransformation at lower pH. Specifically, acidic conditions seem to inhibit the oxidation of BHQ to the more toxic bromoquinone (BQ) and may even promote the reduction of BQ back to BHQ. []

Q4: Are there any protective agents against BHQ nephrotoxicity?

A4: Methimazole has shown protective effects against BHQ-induced nephrotoxicity in rats. This protection is believed to stem from its antioxidant properties, counteracting the oxidative stress induced by BHQ. Notably, this protection is not related to any interference with BHQ transport into the kidneys. []

Q5: What is the role of calpains in BHQ-induced cell death?

A5: Calpains, calcium-activated proteases, play a critical role in the late stages of BHQ-induced cell death. BHQ exposure triggers calcium influx and calpain activation, leading to further calcium influx and, eventually, cell death. Calpain inhibitors have demonstrated cytoprotective effects against BHQ and other nephrotoxicants. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H5BrO2, and its molecular weight is 189.01 g/mol. []

Q7: What are the major metabolites of this compound?

A7: BHQ is metabolized through various pathways. Key metabolites include glutathione conjugates, such as 2-bromo-3-(glutathion-S-yl)hydroquinone and 2-bromo-3,5-(diglutathion-S-yl)hydroquinone or 2-bromo-3,6-(diglutathion-S-yl)hydroquinone. These conjugates play a significant role in its nephrotoxicity. Additionally, debrominated metabolites like (2,5-dihydroxyphenyl)mercapturic acid have been identified, highlighting the complex metabolic fate of BHQ. [, ]

Q8: What spectroscopic data is available for this compound and its metabolites?

A8: Various spectroscopic techniques have been employed to characterize BHQ and its metabolites. These include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques provide insights into the structure, bonding, and vibrational modes of these molecules. [, , ]

Q9: What is the environmental impact of this compound?

A10: BHQ, as a halogenated aromatic compound, poses potential environmental risks. While specific ecotoxicological data might be limited, its structural similarity to other known environmental pollutants raises concerns about its persistence, bioaccumulation, and potential to disrupt aquatic ecosystems. Further research is needed to assess its full environmental impact. []

Q10: Is this compound found naturally?

A11: Yes, this compound and related prenylated bromohydroquinones are natural products found in the green calcareous alga Cymopolia barbata. These compounds are thought to act as chemical defenses against herbivores. [, , ]

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